4-ethoxy-N-(2-fluorophenyl)benzamide
Description
4-Ethoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 2-fluorophenyl group attached via an amide bond. The ethoxy group (-OCH₂CH₃) at the para position contributes to its electronic and steric profile, while the 2-fluorophenyl moiety introduces ortho-substitution effects, influencing molecular interactions and physicochemical properties. This compound has been studied in the context of pharmacological activity and structural chemistry, with modifications to its substituents often aimed at optimizing drug-like properties such as solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-ethoxy-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
XNAPCTIDOZPNGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzamide derivatives with fluorinated aryl groups and alkoxy substituents exhibit diverse biological activities and physicochemical behaviors. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Spectroscopic and Crystallographic Insights
- IR Spectroscopy: Ethoxy and fluorophenyl groups in 4-ethoxy-N-(2-fluorophenyl)benzamide yield characteristic C=O (1660–1680 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches, similar to analogs like 4-cyano derivatives .
- Crystal Packing : Halogen substituents (e.g., Cl, Br) in compounds like 3-chloro-N-(2-fluorophenyl)benzamide promote directional intermolecular interactions, whereas ethoxy groups favor hydrophobic stacking .
Key Research Findings
Alkoxy Chain Length and Bioactivity : The butoxy derivative (VU0040237) shows higher mGlu5 PAM activity than shorter-chain analogs, suggesting optimal lipophilicity for blood-brain barrier penetration .
Substituent Position Effects : 2-Ethoxy-N-[(4-fluorophenyl)methyl]benzamide (logP 3.29) has reduced water solubility compared to 4-ethoxy isomers, impacting oral bioavailability .
Electron-Withdrawing Groups: Cyano-substituted benzamides exhibit lower logP (~1.8) and higher polarity, making them suitable for targets requiring hydrophilic interactions .
Polymorphism and Solubility : Chloro and iodo derivatives form polymorphs with varying dissolution rates, critical for pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
